molecular formula C9H9NO3 B589730 Acedoben-d3 CAS No. 57742-39-9

Acedoben-d3

Cat. No.: B589730
CAS No.: 57742-39-9
M. Wt: 182.193
InChI Key: QCXJEYYXVJIFCE-FIBGUPNXSA-N
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Description

Acedoben-d3 is a deuterated derivative of 4-aminobenzoic acid, where the acetyl group is substituted with trideuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemical research. The presence of deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acedoben-d3 typically involves the acetylation of 4-aminobenzoic acid with trideuterioacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms. The general reaction scheme is as follows:

    Starting Material: 4-aminobenzoic acid.

    Reagent: Trideuterioacetic anhydride.

    Catalyst: A base such as pyridine or triethylamine.

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the acetylation process.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Acedoben-d3 can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Nitro-Acedoben-d3.

    Reduction: 4-[(2,2,2-Trideuterioacetyl)amino]benzyl alcohol.

    Substitution: 4-[(2,2,2-Trideuterioacetyl)amino]-2-nitrobenzoic acid or 4-[(2,2,2-Trideuterioacetyl)amino]-2-bromobenzoic acid.

Scientific Research Applications

Acedoben-d3 has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.

    Medicine: Investigated for its potential use in drug development, particularly in improving the metabolic stability of pharmaceutical compounds.

    Industry: Utilized in the synthesis of deuterated drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Acedoben-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. In biochemical studies, it is often used to investigate enzyme-catalyzed reactions and to elucidate the role of hydrogen atoms in these processes.

Comparison with Similar Compounds

    4-Aminobenzoic acid: The non-deuterated parent compound.

    4-[(2,2,2-Trifluoroacetyl)amino]benzoic acid: A fluorinated analog with different electronic properties.

    4-[(2,2,2-Trichloroacetyl)amino]benzoic acid: A chlorinated analog with distinct reactivity.

Comparison: Acedoben-d3 is unique due to the presence of deuterium atoms, which can significantly alter its metabolic and chemical properties compared to its non-deuterated and halogenated analogs. This makes it particularly valuable in studies requiring precise control over reaction kinetics and metabolic pathways.

Properties

IUPAC Name

4-[(2,2,2-trideuterioacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJEYYXVJIFCE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746904
Record name 4-[(~2~H_3_)Ethanoylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57742-39-9
Record name 4-[(~2~H_3_)Ethanoylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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